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molecular formula C8H7ClO3 B8605254 5-Chloro-3-hydroxy-2-methylbenzoic acid

5-Chloro-3-hydroxy-2-methylbenzoic acid

Cat. No. B8605254
M. Wt: 186.59 g/mol
InChI Key: KURYZEKCRNFQCZ-UHFFFAOYSA-N
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Patent
US09382234B2

Procedure details

To cold (0° C. ice bath) methanol (200 mL) with stirring was added drop-wise thionyl chloride (12 mL, 164 mmol). The reaction was maintained for 15 minutes, at which time 5-chloro-3-hydroxy-2-methylbenzoic acid (6.5 g, 34.8 mmol) was added. The reaction was allowed to warm to room temperature and maintained overnight. The reaction was evaporated to dryness under vacuum and the residue was purified by silica gel chromatography (Analogix, SF40-150 g, 50 to 100% CH2Cl2 in hexanes). An overlap fraction containing a close faster running impurity was combined and repurified to give more pure product. The combined pure fractions were evaporated to dryness to give methyl 5-chloro-3-hydroxy-2-methylbenzoate (4.52 g, 22.53 mmol, 64.7% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 10.29 (s, 1H), 7.18 (d, J=2.02 Hz, 1H), 7.01 (d, J=2.27 Hz, 1H), 3.82 (s, 3H), 2.25 (s, 3H). MS(ES) [M+H]+ 201.0.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:7]=[C:8]([OH:16])[C:9]([CH3:15])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12].[CH3:17]O>>[Cl:5][C:6]1[CH:7]=[C:8]([OH:16])[C:9]([CH3:15])=[C:10]([CH:14]=1)[C:11]([O:13][CH3:17])=[O:12]

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C(=O)O)C1)C)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintained overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (Analogix
ADDITION
Type
ADDITION
Details
An overlap fraction containing
CUSTOM
Type
CUSTOM
Details
a close faster
CUSTOM
Type
CUSTOM
Details
repurified
CUSTOM
Type
CUSTOM
Details
to give more pure product
CUSTOM
Type
CUSTOM
Details
The combined pure fractions were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=C(C(=O)OC)C1)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.53 mmol
AMOUNT: MASS 4.52 g
YIELD: PERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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